3-Aminopyrrolidin-2-one CAS number 2483-65-0
3-Aminopyrrolidin-2-one CAS number 2483-65-0
An In-depth Technical Guide to 3-Aminopyrrolidin-2-one (CAS: 2483-65-0): A Cornerstone Scaffold for Modern Drug Discovery
Executive Summary
3-Aminopyrrolidin-2-one, a chiral γ-lactam, represents a highly valuable and versatile building block for researchers in medicinal chemistry and drug development. Its rigid, five-membered ring structure, combined with the strategic placement of a primary amine and a lactam moiety, offers a unique three-dimensional scaffold that is instrumental in the design of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical properties, synthesis, core reactivity, and significant applications, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes. We will explore the causality behind synthetic strategies and derivatization protocols, offering field-proven insights for its effective utilization in a research setting.
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of drug discovery, the pyrrolidine ring is a privileged scaffold, appearing in over 20 FDA-approved drugs.[1] The non-planar, sp³-rich nature of this saturated heterocycle allows for a superior exploration of three-dimensional chemical space compared to flat, aromatic systems. 3-Aminopyrrolidin-2-one (CAS: 2483-65-0) is a prominent derivative within this class. It is a bifunctional molecule featuring a nucleophilic primary amine at the C3 position and a stable lactam (cyclic amide) backbone.
The chirality at the C3 position is of paramount importance; enantiomerically pure forms, particularly (S)-3-aminopyrrolidin-2-one, are frequently sought after as starting materials for stereospecific drug candidates. This structural constraint is critical for achieving selective binding to biological targets such as enzymes and receptors, thereby enhancing potency and reducing off-target effects. Its utility has been demonstrated in the synthesis of inhibitors for angiotensin-converting enzyme, melanin concentrating hormone receptor (MCH-1R) antagonists, and compounds targeting β-amyloid peptide release.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is the foundation of its application in synthesis and analysis.
Chemical Structure
The structure of 3-Aminopyrrolidin-2-one features a stereocenter at the C3 position, adjacent to both the amine and the carbonyl group of the lactam.
Caption: Chemical structure of 3-Aminopyrrolidin-2-one.
Physicochemical Properties
The key physicochemical properties, largely computed, provide insight into the molecule's behavior in both organic and aqueous media.[3]
| Property | Value | Source |
| CAS Number | 2483-65-0 | PubChem[3] |
| Molecular Formula | C₄H₈N₂O | PubChem[3] |
| Molecular Weight | 100.12 g/mol | PubChem[3] |
| Appearance | Off-white to light brown solid | ChemicalBook[2] |
| XLogP3 | -1.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[2] |
Predicted Spectroscopic Data
Disclaimer: The following NMR data are estimated based on standard chemical shift values and substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
| Proton | Predicted Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H5 (CH₂) | ~3.30 - 3.45 | m | Methylene adjacent to the lactam nitrogen. |
| H3 (CH) | ~3.60 - 3.75 | dd | Methine proton, deshielded by both the adjacent amine and the carbonyl group. |
| H4 (CH₂) | ~1.90 - 2.10 & ~2.40 - 2.55 | m | Diastereotopic methylene protons adjacent to the chiral center. |
| NH (Lactam) | ~6.50 - 7.50 | br s | Amide proton, broad signal, position is solvent-dependent. |
| NH₂ (Amine) | ~1.50 - 2.50 | br s | Primary amine protons, broad signal, often exchanges with D₂O. |
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
| Carbon | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C2 (C=O) | ~175 - 178 | Carbonyl carbon of the lactam.[4] |
| C3 (CH) | ~50 - 55 | Methine carbon attached to the nitrogen of the primary amine. |
| C4 (CH₂) | ~28 - 33 | Methylene carbon adjacent to the stereocenter. |
| C5 (CH₂) | ~40 - 45 | Methylene carbon adjacent to the lactam nitrogen. |
Synthesis and Core Reactivity
The utility of 3-aminopyrrolidin-2-one stems from its accessible synthesis and the predictable reactivity of its functional groups.
A Plausible Synthetic Pathway from L-Glutamic Acid
A robust and stereospecific synthesis is crucial for producing enantiopure building blocks. A common and logical approach for synthesizing the biologically relevant (S)-enantiomer starts from the inexpensive and readily available amino acid, L-glutamic acid. The key transformation involves the intramolecular cyclization to form a pyroglutamic acid intermediate, which can then be further modified.
Caption: Plausible synthetic pathway from L-Glutamic Acid.
Causality in Synthesis:
-
Dehydration/Cyclization: Heating L-glutamic acid readily induces an intramolecular condensation between the γ-carboxylic acid and the α-amino group, forming the five-membered lactam ring of pyroglutamic acid.[5] This step efficiently and stereoretentively establishes the core pyrrolidone scaffold.
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Functional Group Manipulation: The conversion of pyroglutamic acid to the target molecule requires several standard transformations. The carboxylic acid is typically protected and then reduced to an alcohol. Subsequent steps would involve converting this alcohol to a leaving group, displacement with an azide, and finally reduction to the amine, or other similar multi-step sequences to introduce the C3-amino group while preserving the lactam.
Core Reactivity: A Bifunctional Handle for Derivatization
The synthetic power of 3-aminopyrrolidin-2-one lies in the orthogonal reactivity of its primary amine. This group serves as a potent nucleophile, readily participating in a variety of bond-forming reactions without disturbing the relatively stable lactam ring under standard conditions.
-
Acylation/Amide Bond Formation: The primary amine reacts cleanly with carboxylic acids (using coupling agents like EDC/HOBt or HATU), acid chlorides, or anhydrides to form stable amide bonds. This is the most common strategy for incorporating the scaffold into larger molecules.
-
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which can be selectively reduced (e.g., with NaBH(OAc)₃) to yield secondary amines.
-
Alkylation: The amine can be alkylated using alkyl halides, though careful control of conditions is required to prevent over-alkylation.
-
Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides.
This predictable reactivity makes it an ideal "plug-and-play" component in combinatorial chemistry and library synthesis.
Application in Drug Discovery: A Case Study in DPP-4 Inhibition
A prominent application of pyrrolidine-based scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for managing Type 2 Diabetes.[6]
The DPP-4 Signaling Pathway and Therapeutic Intervention
DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released after a meal and stimulate the pancreas to release insulin in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion and improved glycemic control.[7][8]
Caption: Mechanism of DPP-4 Inhibition in Glycemic Control.
Experimental Protocol: Derivatization via Amide Coupling
This protocol describes a self-validating system for the coupling of 3-aminopyrrolidin-2-one with a generic carboxylic acid (R-COOH), a foundational step in building a DPP-4 inhibitor library.
Objective: To synthesize an N-acylated derivative of (S)-3-aminopyrrolidin-2-one.
Materials:
-
(S)-3-Aminopyrrolidin-2-one (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, Brine, Ethyl Acetate (EtOAc), Anhydrous MgSO₄
Methodology:
-
Reagent Preparation (The "Why"): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.1 eq). The slight excess ensures the complete consumption of the more valuable aminopyrrolidinone starting material. Dissolve in anhydrous DMF. Causality: Using an anhydrous solvent is critical to prevent the hydrolysis of the activated ester intermediate formed in the next step.
-
Activation of Carboxylic Acid (The "Why"): Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. Causality: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the parent carboxylic acid. DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt and maintain a basic pH, which is optimal for the coupling reaction.
-
Nucleophilic Attack (The "Why"): In a separate flask, dissolve (S)-3-Aminopyrrolidin-2-one (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C (ice bath). Causality: The primary amine of the pyrrolidinone acts as the nucleophile, attacking the activated carbonyl carbon. Adding it slowly at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Causality: Monitoring ensures the reaction goes to completion, preventing unnecessary purification challenges from unreacted starting material.
-
Workup and Purification (The "Why"):
-
Quench the reaction by adding water and extract the product with Ethyl Acetate (3x). Causality: This separates the organic product from the water-soluble DMF and salts.
-
Wash the combined organic layers sequentially with saturated aq. NaHCO₃ (to remove any unreacted acid and HATU byproducts) and brine (to remove residual water). Causality: Each wash is a targeted purification step to simplify the final purification.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
-
Safety and Handling
As a research chemical, 3-aminopyrrolidin-2-one requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[2]
Conclusion
3-Aminopyrrolidin-2-one (CAS: 2483-65-0) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its constrained chiral structure, combined with its robust and predictable reactivity, provides a reliable platform for constructing complex molecules with precise three-dimensional architectures. As demonstrated by its application in the synthesis of DPP-4 inhibitors, this scaffold enables the development of potent and selective therapeutics. By understanding the fundamental principles of its synthesis, reactivity, and handling as outlined in this guide, researchers can effectively leverage this powerful building block to accelerate their drug discovery programs.
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